2-chloro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide
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Overview
Description
2-chloro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms and a sulfanyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 4-chlorothiophenol with a suitable chlorinated ethyl compound to form the intermediate 2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethane.
Amidation Reaction: The intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms, which are good leaving groups.
Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, and the compound can also participate in reduction reactions under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation of the sulfanyl group.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Bases and Acids: Sodium hydroxide or hydrochloric acid for hydrolysis reactions.
Major Products
Sulfoxides and Sulfones: From oxidation of the sulfanyl group.
Carboxylic Acids and Amines: From hydrolysis of the amide bond.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development studies.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism by which 2-chloro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of multiple chlorine atoms and the sulfanyl group could facilitate binding to specific molecular targets, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)sulfanyl]ethyl}benzamide
- 2-chloro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)sulfanyl]ethyl}benzamide
- 2-chloro-N-{2,2,2-trichloro-1-[(4-ethoxyphenyl)sulfanyl]ethyl}benzamide
Uniqueness
Compared to similar compounds, 2-chloro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide is unique due to the specific arrangement of chlorine atoms and the sulfanyl group. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its full potential in various scientific fields.
Properties
IUPAC Name |
2-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl5NOS/c16-9-5-7-10(8-6-9)23-14(15(18,19)20)21-13(22)11-3-1-2-4-12(11)17/h1-8,14H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPUDPAXZVZCNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl5NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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